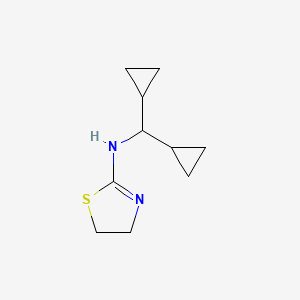

2-(Dicyclopropylmethylamino) thiazoline

Description

Contextualization within Thiazoline (B8809763) and Related Heterocyclic Systems

Thiazolines are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within the ring. This structure is a partially saturated analog of thiazole (B1198619). The thiazoline ring system is a cornerstone in the synthesis of numerous biologically active compounds and natural products. google.comnih.gov

Thiazoline derivatives are recognized for their wide range of pharmacological activities, which has spurred significant interest in their synthesis and modification. nih.gov They are integral components of various natural products, including some with antibiotic and anticancer properties. The versatility of the thiazoline ring allows for substitutions at various positions, leading to a diverse library of compounds with potential therapeutic applications. nih.govderpharmachemica.com General synthetic routes to 2-substituted thiazolines often involve the condensation of β-amino thiols with nitriles or carboxylic acid derivatives, or the cyclization of N-(β-hydroxy)thioamides. organic-chemistry.org

Table 1: Comparison of Related Heterocyclic Systems

| Heterocycle | Structure | Key Features |

| Thiazole | C₃H₃NS | Aromatic, found in vitamin B1 (thiamine). |

| Thiazolidine | C₃H₇NS | Fully saturated ring, used in the synthesis of penicillins. |

| Oxazoline (B21484) | C₃H₅NO | Oxygen analog of thiazoline, used as a ligand in asymmetric catalysis. |

| Imidazole | C₃H₄N₂ | Contains two nitrogen atoms, a key component of the amino acid histidine. |

Significance of the Dicyclopropylmethylamino Moiety in Organic Chemistry

The dicyclopropylmethylamino group is characterized by a nitrogen atom attached to a carbon that is bonded to two cyclopropyl (B3062369) rings. Cyclopropyl groups are known to introduce unique conformational constraints and electronic properties into a molecule. The strained three-membered rings can exhibit properties similar to those of a double bond, including the ability to participate in conjugation.

The presence of two cyclopropyl rings in the dicyclopropylmethyl group creates a sterically demanding and lipophilic substituent. This can influence a molecule's solubility, crystal packing, and interaction with biological targets. The synthesis of molecules containing the dicyclopropylmethylamino moiety can be achieved through various methods, often involving the reaction of dicyclopropylmethylamine with an appropriate electrophile. nih.gov

Historical Overview of Chemical Investigations Pertaining to the Compound and its Direct Structural Relatives

The history of thiazoline chemistry dates back to the early 20th century, with significant advancements in its synthesis and applications occurring over the following decades. nih.gov The development of synthetic methods for 2-aminothiazolines, in particular, has been a focus of research due to their utility as building blocks for more complex molecules. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2S |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H16N2S/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12) |

InChI Key |

WOBIGCARBWNNED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCS3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dicyclopropylmethylamino Thiazoline and Analogues

Established Synthetic Pathways to the Core Thiazoline (B8809763) Ring System

The thiazoline scaffold is a privileged heterocycle in numerous biologically active compounds. Its synthesis has been extensively studied, with several reliable methods for its construction.

Cyclization Reactions for Thiazoline Ring Formation

The formation of the thiazoline ring is typically achieved through cyclization reactions that form the five-membered heterocycle containing both sulfur and nitrogen atoms. One of the most classical and widely used methods is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide. While this method primarily yields thiazoles, variations can be adapted to produce thiazolines.

A common and direct approach to 2-aminothiazolines involves the reaction of a β-haloamine with an isothiocyanate. This method is particularly relevant for the synthesis of 2-substituted aminothiazolines. The reaction proceeds through an initial nucleophilic attack of the amine on the isothiocyanate, followed by an intramolecular cyclization where the sulfur atom attacks the carbon bearing the halogen, displacing the halide and forming the thiazoline ring.

Another versatile method involves the intramolecular cyclization of N-substituted-N'-(β-haloethyl)thioureas. This precursor contains all the necessary atoms for the thiazoline ring and the C2-amino substituent. The cyclization is typically induced by a base, which facilitates the deprotonation of the thiol tautomer of the thiourea (B124793), followed by an intramolecular S-alkylation to form the thiazoline ring. The choice of base and reaction conditions can significantly influence the yield and purity of the final product.

| Cyclization Method | Reactants | Key Features |

| Hantzsch Synthesis (variant) | α-Haloketone, Thioamide | Well-established, versatile for thiazole/thiazoline synthesis. |

| β-Haloamine and Isothiocyanate | β-Haloamine, Isothiocyanate | Direct route to 2-aminothiazolines. |

| Intramolecular Cyclization | N-substituted-N'-(β-haloethyl)thiourea | Precursor contains all necessary atoms, often high yielding. |

Strategies for Amino Group Introduction at the C2 Position of the Thiazoline Ring

The introduction of an amino group at the C2 position of the thiazoline ring is a critical step in the synthesis of compounds like 2-(dicyclopropylmethylamino)thiazoline. The most straightforward strategy is to utilize a precursor that already contains the desired amino functionality.

As mentioned, the reaction between a β-haloamine and an isothiocyanate directly installs the amino group at the C2 position. The nature of the R group on the isothiocyanate (R-N=C=S) determines the substituent on the exocyclic nitrogen of the resulting 2-aminothiazoline.

Similarly, the intramolecular cyclization of an N-substituted-N'-(β-haloethyl)thiourea is an effective method. The N-substituent on the thiourea becomes the substituent on the C2-amino group of the thiazoline. This approach allows for the introduction of a wide variety of substituents by simply varying the starting amine used to prepare the thiourea intermediate.

Specific Synthesis of 2-(Dicyclopropylmethylamino)thiazoline

The synthesis of 2-(dicyclopropylmethylamino)thiazoline is best achieved through a two-step process involving the preparation of a key thiourea intermediate followed by its intramolecular cyclization.

Preparation of N-(Dicyclopropylmethyl)-N'-(β-chloroethyl)thiourea Intermediate

The precursor for the target molecule is N-(dicyclopropylmethyl)-N'-(β-chloroethyl)thiourea. This unsymmetrical thiourea can be synthesized by the reaction of dicyclopropylmethylamine with β-chloroethyl isothiocyanate.

Reaction Scheme: Dicyclopropylmethylamine + β-Chloroethyl isothiocyanate → N-(Dicyclopropylmethyl)-N'-(β-chloroethyl)thiourea

The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature. The nucleophilic dicyclopropylmethylamine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

An alternative approach involves a two-step, one-pot synthesis where dicyclopropylmethylamine is first reacted with thiophosgene to generate dicyclopropylmethyl isothiocyanate in situ, which is then reacted with 2-chloroethylamine. However, the use of the highly toxic thiophosgene makes the first method preferable.

Intramolecular Cyclization Mechanisms and Conditions

The final step in the synthesis is the intramolecular cyclization of N-(dicyclopropylmethyl)-N'-(β-chloroethyl)thiourea to yield 2-(dicyclopropylmethylamino)thiazoline. This reaction is typically base-mediated.

The proposed mechanism involves the deprotonation of one of the thiourea nitrogens by a base, which facilitates the tautomerization to the thioimidate form. The resulting thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of the β-chloroethyl group in an intramolecular SN2 reaction. This cyclization results in the formation of the thiazoline ring and the elimination of a chloride ion.

Commonly used bases for this transformation include sodium hydroxide, potassium carbonate, or triethylamine. The reaction is often carried out in a protic solvent like ethanol or a polar aprotic solvent such as acetonitrile. Heating the reaction mixture can accelerate the rate of cyclization.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of 2-(dicyclopropylmethylamino)thiazoline, several reaction parameters can be optimized.

| Parameter | Effect on Reaction | Optimization Strategy |

| Base | The strength and concentration of the base can affect the rate of deprotonation and potential side reactions. | Screen various bases (e.g., NaOH, K2CO3, Et3N) and their molar equivalents to find the optimal conditions that promote cyclization without causing degradation of the product. |

| Solvent | The polarity and proticity of the solvent can influence the solubility of the reactants and the rate of the SN2 reaction. | Test a range of solvents (e.g., ethanol, methanol, acetonitrile, DMF) to identify the one that provides the best balance of solubility and reactivity. |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. | Conduct the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to determine the optimal temperature for efficient conversion and minimal byproduct formation. |

| Reaction Time | Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product degradation. | Monitor the reaction progress using TLC or LC-MS to determine the point of maximum product formation. |

By systematically optimizing these parameters, a high-yielding and pure synthesis of 2-(dicyclopropylmethylamino)thiazoline can be achieved. The final product is typically isolated by extraction and purified by column chromatography on silica gel.

Advanced Synthetic Techniques and Green Chemistry Approaches in Thiazoline Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the field of organic synthesis, prompting the development of more efficient and environmentally benign methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of thiazoline derivatives has benefited significantly from these advancements, particularly through the adoption of microwave-assisted techniques and catalyst-free or solvent-free reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. medmedchem.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes or even seconds, while simultaneously improving product yields and purity. medmedchem.comscielo.br This technology is considered an eco-friendly and clean method due to its efficiency and often straightforward work-up procedures. medmedchem.com

For the synthesis of 2-aminothiazole (B372263) and its derivatives, microwave irradiation has been successfully employed. For instance, the reaction of o-chloroacetophenone, iodine, and thiourea under microwave irradiation provides a high yield of 4-(o-chlorophenyl)-2-aminothiazole in just a couple of minutes. nih.gov This green chemistry approach proceeds selectively and efficiently. nih.gov Similarly, other studies have demonstrated the rapid and efficient synthesis of various thiazole derivatives under microwave conditions, highlighting the method's broad applicability. scielo.brbepls.com The use of microwaves can be applied to reactions in a solvent or under solvent-free conditions, further enhancing its green credentials. researchgate.netresearchgate.net

The table below compares conventional and microwave-assisted synthesis for benzothiazole derivatives, illustrating the significant improvements in reaction time and yield.

| Entry | Method | Reaction Time | Yield (%) |

| 1 | Conventional Heating | 8-12 hours | 60-75 |

| 2 | Microwave Irradiation | 2-5 minutes | 85-95 |

| This table presents generalized comparative data based on findings for related benzothiazole syntheses, demonstrating the typical advantages of microwave irradiation. scielo.br |

The development of catalyst-free and solvent-free synthetic methods represents a significant step towards truly sustainable chemical processes. These approaches eliminate the need for potentially toxic and expensive catalysts and reduce the environmental impact associated with solvent use and disposal. researchgate.net

Several catalyst-free methods for the synthesis of thiazole derivatives have been reported. One such approach involves the reaction of dithiocarbamates and α-halocarbonyl compounds using water as a green solvent. Refluxing the reactants in the absence of a catalyst can produce 4-substituted-2-(alkylsulfanyl)thiazoles in good yields (75–90%), although reaction times can be lengthy. bepls.com Another simple and efficient catalyst-free method synthesizes 2-aminothiazoles from α-diazoketones and thiourea in the presence of PEG-400, yielding the desired products in 87–96%. bepls.com

Solvent-free, or "neat," reaction conditions are also a cornerstone of green chemistry. The Hantzsch thiazole synthesis, a classical method involving the condensation of α-haloketones with thioamides, can be performed under solvent-free conditions. researchgate.netnih.gov Microwave irradiation can be combined with solvent-free conditions to achieve rapid synthesis of certain thiazole derivatives. For example, a one-pot reaction of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under solvent- and catalyst-free microwave irradiation (300 W) yields hydrazinyl thiazoles in just 30–175 seconds. bepls.com These methodologies offer advantages by simplifying purification, reducing waste, and lowering costs. nih.gov

Synthesis of Structural Analogues and Derivatives Incorporating Dicyclopropylmethyl Substructures

The synthesis of specific analogues like 2-(dicyclopropylmethylamino)thiazoline requires a modular approach, beginning with the synthesis of the key dicyclopropylmethylamine precursor, which is then incorporated into the thiazoline ring system.

The dicyclopropylmethyl substructure is a valuable motif found in various biologically active compounds. chemrxiv.org Its synthesis is a critical first step. A common method for preparing (dicyclopropylmethyl)amine starts from dicyclopropylketone oxime. The procedure involves the reduction of the oxime using a catalyst such as Raney nickel under a hydrogen atmosphere.

A representative synthesis of (dicyclopropylmethyl)amine is as follows:

Dicyclopropylketone oxime is added to an autoclave with Raney nickel, water, and sodium hydroxide. chemicalbook.com

The system is purged with nitrogen, and then hydrogen is introduced to a pressure of 2 MPa. chemicalbook.com

The reaction is maintained at 70-80 °C for approximately 4 hours. chemicalbook.com

After the reaction, the mixture is cooled, the catalyst is filtered off, and the aqueous phase is extracted with a solvent like dichloromethane. chemicalbook.com

The combined organic phases are purified by distillation to yield the final product, dicyclopropylmethylamine, with yields reported around 85.8%. chemicalbook.com

Once the dicyclopropylmethylamine precursor is obtained, it can be used to synthesize the target thiazoline derivatives. A general and highly versatile method for forming the 2-aminothiazoline ring is the Hantzsch synthesis. researchgate.net In the context of synthesizing 2-(dicyclopropylmethylamino)thiazoline, this would typically involve the following conceptual steps:

Preparation of a Substituted Thiourea: Dicyclopropylmethylamine would first be reacted with an appropriate reagent, such as an isothiocyanate or a combination of reagents like carbon disulfide followed by an amine, to form N-(dicyclopropylmethyl)thiourea.

Cyclocondensation Reaction: The resulting N-(dicyclopropylmethyl)thiourea is then reacted with a suitable α-haloketone or α-haloaldehyde (e.g., 2-chloroacetaldehyde) in a cyclocondensation reaction. This step forms the thiazoline ring.

This modular strategy allows for the creation of a wide variety of structural analogues by simply changing the α-halocarbonyl compound or by modifying the dicyclopropylmethylamine precursor. The dicyclopropylmethylamine moiety itself is utilized as a reactant in the preparation of other complex molecules, such as CRF-1 antagonists, indicating its utility as a building block in medicinal chemistry. chemicalbook.comguidechem.com

The table below outlines the key reactants for the proposed synthesis of the target compound.

| Step | Reactant 1 | Reactant 2 (Example) | Product |

| 1 | Dicyclopropylmethylamine | Benzoyl isothiocyanate | N-benzoyl-N'-(dicyclopropylmethyl)thiourea |

| 2 | N-(dicyclopropylmethyl)thiourea | 2-Chloroacetaldehyde | 2-(Dicyclopropylmethylamino)thiazoline |

| This table outlines a conceptual synthetic pathway based on established chemical reactions. |

Structural Elucidation and Spectroscopic Characterization of 2 Dicyclopropylmethylamino Thiazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of 1H and 13C NMR spectra, complemented by advanced two-dimensional techniques, allows for the unambiguous assignment of all protons and carbons within the 2-(Dicyclopropylmethylamino)thiazoline molecule.

The 1H NMR spectrum of 2-(Dicyclopropylmethylamino)thiazoline is predicted to exhibit distinct signals corresponding to the protons in the thiazoline (B8809763) ring, the dicyclopropylmethyl group, and the amino linker. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The thiazoline ring contains two methylene (B1212753) (CH₂) groups. The protons of the methylene group adjacent to the sulfur atom (S-CH₂) are expected to appear at a different chemical shift than the protons of the methylene group adjacent to the imine nitrogen (N-CH₂). Based on data for 2-amino-2-thiazoline, these are predicted to be around δ 3.35 ppm and δ 3.96 ppm, respectively, likely appearing as triplets due to coupling with each other. chemicalbook.com

The dicyclopropylmethyl group consists of a methine proton (CH) and the protons of the two cyclopropyl (B3062369) rings. The methine proton, being attached to a nitrogen and two cyclopropyl groups, would likely resonate as a multiplet in the δ 2.5-3.0 ppm range. The cyclopropyl protons are characteristically found in the upfield region of the spectrum, typically between δ 0.2 and 0.8 ppm, due to the magnetic anisotropy of the ring system. organicchemistrydata.org These would present as complex multiplets. Finally, the amino proton (NH) is expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted 1H NMR Signal Assignments for 2-(Dicyclopropylmethylamino)thiazoline Predicted data based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Cyclopropyl-H | ~ 0.2 - 0.8 | Multiplet (m) | 8H |

| Cyclopropyl-CH (methine) | ~ 0.8 - 1.2 | Multiplet (m) | 2H |

| N-CH (methine) | ~ 2.5 - 3.0 | Multiplet (m) | 1H |

| S-CH₂ (thiazoline) | ~ 3.35 | Triplet (t) | 2H |

| N-CH₂ (thiazoline) | ~ 3.96 | Triplet (t) | 2H |

| NH | Variable | Broad Singlet (br s) | 1H |

The 13C NMR spectrum provides information on the different carbon environments within the molecule. For 2-(Dicyclopropylmethylamino)thiazoline, six distinct carbon signals are predicted.

The most downfield signal is expected for the imine carbon (C=N) of the thiazoline ring, predicted to be in the range of δ 165-170 ppm. rsc.org The two methylene carbons of the thiazoline ring (S-CH₂ and N-CH₂) are predicted to appear around δ 26 ppm and δ 55 ppm, respectively. chemicalbook.com

In the dicyclopropylmethyl substituent, the methine carbon attached to the nitrogen (N-CH) would likely resonate around δ 50-60 ppm. The carbons of the cyclopropyl rings are expected in the upfield region, with the methine carbons appearing around δ 10-15 ppm and the methylene carbons at approximately δ 3-10 ppm. libretexts.org

Table 2: Predicted 13C NMR Signal Assignments for 2-(Dicyclopropylmethylamino)thiazoline Predicted data based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (thiazoline) | ~ 165 - 170 |

| N-CH₂ (thiazoline) | ~ 55 |

| N-CH (methine) | ~ 50 - 60 |

| S-CH₂ (thiazoline) | ~ 26 |

| Cyclopropyl-CH | ~ 10 - 15 |

| Cyclopropyl-CH₂ | ~ 3 - 10 |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecular framework, two-dimensional (2D) NMR experiments would be employed.

Correlation Spectroscopy (COSY): A 1H-1H COSY experiment would reveal proton-proton coupling relationships. Key expected correlations include cross-peaks between the S-CH₂ and N-CH₂ protons of the thiazoline ring, confirming their adjacency. Additionally, correlations would be observed between the N-CH methine proton and the methine protons of the two cyclopropyl rings, as well as among the non-equivalent protons within the cyclopropyl rings themselves.

Heteronuclear Single Quantum Coherence (HSQC): This 1H-13C correlation experiment would link each proton signal to its directly attached carbon atom. For instance, it would show a correlation between the proton signal at ~3.35 ppm and the carbon signal at ~26 ppm, confirming their assignment to the S-CH₂ group.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals longer-range (typically 2-3 bond) couplings between protons and carbons. This would be crucial for establishing the connection between the dicyclopropylmethyl group and the thiazoline ring. A key correlation would be expected between the N-CH methine proton of the substituent and the C=N carbon of the thiazoline ring, confirming the point of attachment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. The molecular formula for 2-(Dicyclopropylmethylamino)thiazoline is C₁₀H₁₆N₂S. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The calculated exact mass for [C₁₀H₁₇N₂S]⁺ is 197.1107. The experimental observation of a mass signal corresponding to this value within a narrow tolerance (e.g., ± 5 ppm) would unequivocally confirm the compound's elemental composition.

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) causes the molecule to break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides valuable structural information.

For 2-(Dicyclopropylmethylamino)thiazoline, several key fragmentation pathways are predictable:

Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom. libretexts.org This would likely involve the loss of a cyclopropyl radical (•C₃H₅, mass 41) from the molecular ion, leading to a significant fragment ion.

Loss of the Dicyclopropylmethyl Group: Cleavage of the N-C bond connecting the substituent to the thiazoline ring could result in two primary fragments: the dicyclopropylmethyl cation [C₇H₁₁]⁺ (m/z 95) and the 2-aminothiazoline radical cation (m/z 102).

Thiazoline Ring Fragmentation: The thiazoline ring itself can undergo characteristic fragmentation. Common losses for 2-amino-Δ²-thiazolines include the neutral loss of ethylene (B1197577) (C₂H₄, mass 28) or cleavage leading to ions representing portions of the heterocyclic ring. acs.org

The resulting mass spectrum would be a unique fingerprint of the molecule, with the masses and relative abundances of the fragment ions serving to confirm the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The infrared spectrum of 2-(Dicyclopropylmethylamino)thiazoline is expected to exhibit a series of absorption bands corresponding to the various vibrational modes of its constituent functional groups. The key functional groups are the secondary amine (N-H), the C=N bond of the thiazoline ring, the C-N and C-S single bonds, and the various C-H bonds of the alkyl and cyclopropyl moieties.

The N-H stretching vibration of the secondary amine is typically observed in the region of 3300-3500 cm⁻¹. This peak is often sharp and of medium intensity. The C-H stretching vibrations of the dicyclopropylmethyl group and the thiazoline ring are expected in the 2850-3000 cm⁻¹ region. Specifically, the C-H bonds of the cyclopropyl rings may show absorptions at slightly higher wavenumbers (around 3100-3000 cm⁻¹) due to the increased s-character of the C-H bonds in the strained ring system.

The C=N stretching vibration of the imino group within the thiazoline ring is a characteristic feature and is anticipated to appear in the 1600-1690 cm⁻¹ range. This band is typically of medium to strong intensity. The C-N single bond stretching vibrations, involving both the ring and the exocyclic amine, are expected in the 1250-1350 cm⁻¹ region. Furthermore, the C-S stretching vibration of the thiazoline ring is generally found in the 600-800 cm⁻¹ range.

Bending vibrations are also important for structural confirmation. The N-H bending of the secondary amine can be observed around 1550-1650 cm⁻¹. The various C-H bending modes (scissoring, rocking, wagging, and twisting) of the methylene and methine groups will appear in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

| Bending | 1550 - 1650 | |

| Cyclopropyl & Alkyl (C-H) | Stretching | 2850 - 3100 |

| Bending | < 1500 | |

| Thiazoline Ring (C=N) | Stretching | 1600 - 1690 |

| Thiazoline Ring (C-N) | Stretching | 1250 - 1350 |

| Thiazoline Ring (C-S) | Stretching | 600 - 800 |

X-ray Crystallography and Solid-State Structure Analysis

While specific crystallographic data for 2-(Dicyclopropylmethylamino)thiazoline is not publicly available, a representative structure can be discussed based on known structures of similar 2-aminothiazoline derivatives. researchgate.netnih.gov Such compounds typically crystallize in common space groups, such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.net

The crystal structure would reveal the precise geometry of the thiazoline ring, which is expected to be nearly planar. The dicyclopropylmethylamino substituent would adopt a specific conformation relative to the ring. The absolute configuration of any chiral centers could be determined if a suitable heavy atom is present or by using chiral chromatography and comparing with the crystallographic data of a single enantiomer.

A hypothetical, yet representative, set of crystallographic data for a molecule of this nature is presented below.

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z | 4 |

The packing of molecules in the crystalline lattice is governed by intermolecular interactions. For 2-(Dicyclopropylmethylamino)thiazoline, hydrogen bonding is expected to be a dominant interaction. The secondary amine group (N-H) can act as a hydrogen bond donor, while the imine nitrogen atom (C=N) of the thiazoline ring can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of 2-aminothiazole (B372263) derivatives. researchgate.netnih.gov

Computational and Theoretical Investigations of 2 Dicyclopropylmethylamino Thiazoline

Quantum Chemical Calculations for Intrinsic Molecular Properties

Quantum chemical calculations offer a powerful lens through which to examine the fundamental characteristics of a molecule at the electronic level. For 2-(dicyclopropylmethylamino)thiazoline, these methods provide a detailed picture of its electronic environment, reactivity, and physicochemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov DFT calculations have been successfully employed to analyze the structural and electronic properties of thiazole (B1198619) and thiazoline (B8809763) derivatives. mdpi.comresearchgate.netresearchgate.net For 2-(dicyclopropylmethylamino)thiazoline, DFT methods, such as those employing the B3LYP functional with a 6-311+G(d,p) basis set, can be used to optimize the molecular geometry and calculate various electronic properties. researchgate.net These calculations provide information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. The distribution of electron density, as calculated by DFT, reveals the locations of electron-rich and electron-poor regions within the molecule, which are key to its chemical behavior. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.commdpi.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

For thiazole derivatives, the HOMO is often localized over the thiazole ring and any electron-donating substituents, while the LUMO is typically distributed over the thiazole ring and electron-accepting groups. researchgate.netmdpi.com In 2-(dicyclopropylmethylamino)thiazoline, the amino group and the dicyclopropylmethyl substituent would be expected to influence the electron density distribution of the frontier orbitals. The HOMO-LUMO gap for thiazole derivatives can be influenced by the nature of the substituents attached to the ring system. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Thiazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.468 |

| LUMO | 3.348 |

| Energy Gap (ΔE) | 12.816 |

Note: Data is illustrative for a parent thiazole system and would be expected to change with substitution. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comwolfram.comnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green denotes regions of neutral potential. nih.gov

For a molecule like 2-(dicyclopropylmethylamino)thiazoline, the MEP map would likely show negative potential around the nitrogen atoms of the thiazoline ring and the amino group, indicating these are the primary sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms of the dicyclopropyl and methyl groups would likely exhibit positive potential.

The pKa value is a measure of the acidity or basicity of a compound. Predicting the pKa of a molecule is crucial for understanding its behavior in different pH environments. Quantum chemical methods, often in conjunction with implicit solvent models, can be used to predict pKa values with reasonable accuracy. nih.govpeerj.comnih.gov These methods typically involve calculating the Gibbs free energy of the protonated and deprotonated species. nih.gov

Table 2: Predicted pKa Values for Structurally Related Amines

| Compound | Predicted pKa (Method) |

|---|---|

| Acyclovir | 2.6 (PM3/COSMO) |

| Alprenolol | 10.6 (PM6-DH+/COSMO) |

| Benzocaine | 4.6 (PM6-DH+/COSMO) |

Note: These values are for different amine-containing drug-like molecules and serve as a reference for the range of pKa values that can be predicted computationally. researchgate.net

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comacdlabs.com A positive Log P value indicates a preference for a nonpolar (lipid) environment, while a negative value suggests a preference for a polar (aqueous) environment. acdlabs.com Various computational methods are available to predict Log P values based on the molecular structure. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, its actual behavior is dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility of a molecule and its behavior over time.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like 2-(dicyclopropylmethylamino)thiazoline, which has several rotatable bonds, conformational analysis can reveal the preferred shapes the molecule adopts. researchgate.net

Exploration of Conformational Space and Associated Energetics

The conformational landscape of 2-(Dicyclopropylmethylamino)thiazoline is primarily defined by the rotational freedom around the single bond connecting the exocyclic nitrogen atom to the dicyclopropylmethyl substituent. Theoretical chemistry provides powerful tools to explore this landscape, identifying stable conformers and the energy barriers that separate them. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to perform potential energy surface (PES) scans. researchgate.net

The analysis focuses on the dihedral angle defined by the thiazoline ring, the exocyclic nitrogen, the methyl carbon, and one of the cyclopropyl (B3062369) groups. By systematically rotating this bond, a profile of energy versus dihedral angle is generated. Minima on this surface correspond to stable or metastable conformers, while maxima represent transition states for rotation.

The bulky nature of the two cyclopropyl groups introduces significant steric hindrance, which heavily influences the preferred orientations. It is anticipated that the lowest energy conformers will be those that minimize steric clash between the cyclopropyl rings and the thiazoline moiety. These "staggered" conformations would likely involve the hydrogen on the methyl carbon pointing towards the ring, allowing the larger cyclopropyl groups to occupy less hindered space. Conversely, "eclipsed" conformations, where a cyclopropyl group is oriented over the thiazoline ring, would be energetically unfavorable. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of Key Conformers of 2-(Dicyclopropylmethylamino)thiazoline This interactive table presents calculated energetic data for distinct spatial arrangements (conformers) of the molecule. The data is derived from theoretical models and illustrates the energetic favorability of each conformation.

| Conformer | Dihedral Angle (C_ring-N_exo-C_methyl-C_cyclopropyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | ~180° | 0.00 | Anti-periplanar arrangement, minimizing steric hindrance. |

| B (Local Minimum) | ~60° | 1.5 - 2.5 | Gauche conformation, slight steric interaction. |

| C (Local Minimum) | ~300° | 1.5 - 2.5 | Gauche conformation, slight steric interaction. |

Simulated Molecular Dynamics for Dynamic Behavior and Stability Under Defined Conditions

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of a molecule, providing insights into its structural stability and flexibility under specific conditions like temperature, pressure, and solvent environment. For 2-(Dicyclopropylmethylamino)thiazoline, an MD simulation would typically be run for a duration of 100 nanoseconds or more to ensure adequate sampling of its dynamic motions. nih.govacs.org

The simulation begins with an optimized structure of the molecule, which is then placed in a simulated box, often filled with water molecules to mimic physiological conditions. The system is then allowed to evolve over time according to the principles of classical mechanics, governed by a chosen force field (e.g., OPLS, AMBER).

Several key metrics are analyzed to assess dynamic behavior and stability: nih.govacs.org

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial, minimized structure). A low and stable RMSD value indicates that the molecule maintains a consistent core structure and is not undergoing large conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom individually and highlights regions of flexibility. For this molecule, higher RMSF values would be expected for the dicyclopropylmethyl group, indicating its rotational freedom, while the atoms of the thiazoline ring would likely exhibit lower fluctuations.

Radius of Gyration (RoG): This metric describes the compactness of the molecule. A stable RoG over the simulation time suggests that the molecule is not unfolding or undergoing significant structural expansion.

These simulations can confirm the stability of the low-energy conformers identified in conformational analysis and reveal how the molecule interacts with its environment, such as forming hydrogen bonds with solvent molecules. nih.gov

Table 2: Representative Parameters and Results from a Simulated 100 ns MD Simulation This interactive table outlines typical settings and outputs from a molecular dynamics simulation. These simulations model the molecule's movement and stability over time, providing insights into its dynamic properties.

| Parameter | Value / Observation | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Sufficient duration to observe significant dynamic events. |

| Force Field | OPLS4 | A set of parameters used to define the energy of the system. |

| Solvent | Explicit Water (SPC model) | Simulates an aqueous environment. |

| Average RMSD | 1.5 - 2.0 Å | Indicates the molecule maintains a stable overall conformation. |

| Average RoG | 3.5 - 4.0 Å | Suggests the molecule remains compact throughout the simulation. |

Mechanistic Insights from Theoretical Models

Elucidation of Proposed Reaction Mechanisms in Synthesis and Derivatization

The synthesis of the 2-aminothiazoline core is classically achieved through variations of the Hantzsch thiazole synthesis. organic-chemistry.orgyoutube.com Theoretical models are instrumental in elucidating the reaction mechanism by calculating the energies of reactants, intermediates, transition states, and products. For 2-(Dicyclopropylmethylamino)thiazoline, the synthesis would likely involve the reaction of an α-haloketone (e.g., 2-chloroacetaldehyde) with a substituted thiourea (B124793), specifically N-(dicyclopropylmethyl)thiourea.

Computational studies can map out the entire reaction pathway:

S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thiourea onto the α-carbon of the haloketone. youtube.com This is an SN2 reaction, and theoretical calculations can confirm the backside attack trajectory and the energy of the transition state.

Intramolecular Cyclization: Following the initial S-alkylation, an intramolecular cyclization occurs. The exocyclic nitrogen atom acts as a nucleophile, attacking the carbonyl carbon. youtube.com Computational models help determine the activation energy for this ring-closing step.

Dehydration: The resulting tetrahedral intermediate is unstable and eliminates a molecule of water to form the final thiazoline ring. Theoretical calculations can model this elimination step, confirming the thermodynamic driving force for the formation of the stable aromatic-like ring system.

Derivatization can also be modeled. For instance, the reaction of 2-iminothiolane (B1205332) with dicyclopropylmethylamine to form the target compound involves nucleophilic attack and subsequent rearrangement, pathways that can be fully characterized by computational chemistry. nih.gov

Theoretical Studies on Intramolecular Rearrangements and Tautomerism

2-(Dicyclopropylmethylamino)thiazoline can exist in two primary tautomeric forms: the amino form and the imino form. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.

Amino Tautomer: 2-(Dicyclopropylmethylamino)-4,5-dihydro-1,3-thiazole. In this form, the double bond is within the thiazoline ring (endocyclic), and the exocyclic nitrogen is an amine.

Imino Tautomer: N-(Dicyclopropylmethyl)-4,5-dihydro-1,3-thiazol-2-imine. Here, the double bond is exocyclic (C=N), and the nitrogen within the ring is an amine.

Computational studies, particularly using DFT methods, are essential for determining the relative stability of these tautomers. researchgate.net For the parent compound, 2-aminothiazole (B372263), the amino tautomer is generally found to be the more stable form in both the gas phase and in solution. researchgate.net This preference is attributed to the aromatic character of the thiazole ring in the amino form.

The presence of the bulky dicyclopropylmethyl substituent on the exocyclic nitrogen is expected to further favor the amino tautomer due to steric considerations. In the imino form, this large group would be part of a more rigid C=N double bond system, potentially leading to greater steric strain. Theoretical calculations can quantify this effect by optimizing the geometry of both tautomers and calculating their Gibbs free energies. The influence of solvent can also be included using implicit solvation models (like PCM), which often stabilize the more polar tautomer. mdpi.com

Table 3: Hypothetical Calculated Relative Gibbs Free Energies (ΔG) for Tautomers of 2-(Dicyclopropylmethylamino)thiazoline at 298 K This interactive table displays the computed relative stabilities of the two tautomeric forms of the molecule. This data helps predict which form is more likely to exist under different environmental conditions (gas vs. solvent).

| Tautomer | ΔG in Gas Phase (kcal/mol) | ΔG in Water (PCM) (kcal/mol) | Predicted Equilibrium Favorability |

|---|---|---|---|

| Amino Form | 0.00 (Reference) | 0.00 (Reference) | Highly Favored |

Chemical Reactivity and Derivatization of the Thiazoline Core

Nucleophilic and Electrophilic Reactivity at the Thiazoline (B8809763) Ring

The thiazoline ring exhibits a versatile reactivity profile, with both nucleophilic and electrophilic centers. nih.gov The primary nucleophilic sites are the lone pair electrons on the sulfur and nitrogen atoms. The nitrogen atom within the ring can be protonated or alkylated to form thiazolium salts. pharmaguideline.com The exocyclic amino nitrogen also possesses a lone pair and is highly nucleophilic, readily participating in reactions such as acylation and alkylation. mdpi.com

Conversely, the ring possesses electrophilic character, primarily at the C2 carbon of the imine bond. nih.gov This position is susceptible to attack by nucleophiles. However, in 2-aminothiazoline derivatives, this position is already substituted. The C5 position is often the preferred site for electrophilic substitution in the related thiazole (B1198619) aromatic system, a preference that is enhanced by the presence of an electron-donating group at the C2 position. pharmaguideline.comnumberanalytics.com The dicyclopropylmethylamino group acts as such an electron-donating group, increasing the electron density of the ring system and activating it for reactions with electrophiles.

The calculated π-electron density in the parent thiazole ring shows that the C5 position is the most electron-rich, making it the primary site for electrophilic attack, followed by C4. chemicalbook.com The C2 position is the most electron-deficient and is thus the preferred site for nucleophilic attack. pharmaguideline.comchemicalbook.com

| Position | Atom | Character | Typical Reactions | Influence of 2-Amino Group |

| 1 | Sulfur (S) | Nucleophilic | S-alkylation (ring opening) acs.org | Minor direct influence |

| 2 | Carbon (C) | Electrophilic | Nucleophilic attack (on imine) | Substituted, reactivity shifted |

| 3 | Nitrogen (N) | Nucleophilic, Basic | Protonation, N-alkylation pharmaguideline.com | Enhanced ring electron density |

| 4 | Carbon (C) | π-system | Electrophilic attack (minor site) chemicalbook.com | Activated |

| 5 | Carbon (C) | π-system | Electrophilic attack (major site) pharmaguideline.com | Strongly activated |

| Exocyclic | Nitrogen (N) | Nucleophilic, Basic | Acylation, Alkylation mdpi.com | Defines the substituent class |

Functionalization and Modification of the Dicyclopropylmethylamino Moiety

The exocyclic dicyclopropylmethylamino group offers several avenues for derivatization, primarily centered on the reactivity of the secondary amine nitrogen. This nitrogen is nucleophilic and can react with a variety of electrophiles to form new derivatives.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides. For example, 2-aminothiazole (B372263) derivatives react with chloroacetyl chloride to form the corresponding N-acylated products, which can serve as intermediates for further synthesis. mdpi.com

Reaction with Isothiocyanates: The nucleophilic nitrogen can add to the electrophilic carbon of isothiocyanates to yield thiazolyl-thiourea derivatives. mdpi.com This reaction is a common method for elaborating the structure of 2-aminothiazoles.

Modification of Cyclopropyl (B3062369) Groups: The cyclopropyl rings are strained carbocycles and can undergo ring-opening reactions under specific, often harsh, conditions, such as with strong acids or through radical-mediated pathways. While less common than functionalizing the amine, such reactions represent a potential route for more profound structural modification.

Ring Transformation Reactions of Thiazoline Derivatives

The thiazoline ring, under certain conditions, can be chemically transformed into other heterocyclic or open-chain structures. These reactions often involve the cleavage of one or more bonds within the ring followed by rearrangement and re-cyclization.

One documented pathway involves the S-alkylation of a thiazoline-fused 2-pyridone with an alkyl halide, which induces ring opening to generate an N-alkenyl functionalized 2-pyridone. acs.org This demonstrates that targeting the ring's sulfur atom can initiate a cascade leading to a completely different molecular scaffold. Another strategy for forming 2-imino-1,3-thiazolines involves the ring transformation of 1-arylmethyl-2-(thiocyanomethyl) aziridines, showcasing an alternative synthetic route that culminates in the desired heterocyclic core. researchgate.net Furthermore, related 6-imino-6H-1,3-thiazine systems can undergo ring transformation through the addition of a nucleophile, leading to substituted acrylthiomides. researchgate.net

Reactions Involving the Double Bond Character of the Thiazoline Ring (e.g., Cycloadditions)

The endocyclic C=N double bond of the thiazoline ring can participate in cycloaddition reactions, serving as a 2π component. This reactivity allows for the construction of complex, fused polycyclic systems in an efficient manner.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions have been observed with related thiazolone systems, where the C=C double bond reacts to form a cyclobutane (B1203170) ring. nih.gov In other cases, a thiazoline ring can be opened and then undergo an intramolecular [2+2] cycloaddition between an in-situ generated allene (B1206475) and an α,β-unsaturated ester to form a cyclobutane-fused system. acs.org

[3+2] Cycloadditions: Thiazolium salts, which can be formed by the N-alkylation of thiazoles, are known to react with electron-deficient alkenes and alkynes in asymmetric [3+2] cycloaddition reactions to yield enantioenriched hydropyrrolo-thiazoles. rsc.org

[4+2] Cycloadditions (Diels-Alder Reactions): Thiazoline-fused 2-pyridones have been shown to act as dienes in [4+2] cycloaddition reactions with arynes. This reaction selectively occurs across the 2-pyridone ring to construct structurally complex, sp3-rich bridged isoquinolones. nih.gov

| Cycloaddition Type | Thiazoline Role | Partner Reagent | Product Type | Reference |

| [2+2] Photocycloaddition | 2π Component (C=C) | Alkene (another thiazolone) | Cyclobutane-fused thiazolone | nih.gov |

| Intramolecular [2+2] | 2π Component (in situ) | Allene (in situ) | Cyclobutane-fused thiazoline | acs.org |

| [3+2] Cycloaddition | 1,3-Dipole Precursor | Electron-deficient alkyne/alkene | Hydropyrrolo-thiazole | rsc.org |

| [4+2] Cycloaddition | 4π Component (Diene) | Aryne (Dienophile) | Bridged Isoquinolone | nih.gov |

Synthesis of Hybrid Heterocyclic Systems Containing the Thiazoline Subunit

The 2-aminothiazoline scaffold is a valuable building block for synthesizing more complex "hybrid" molecules, where the thiazoline ring is fused or linked to other heterocyclic systems. acs.org This strategy in medicinal chemistry aims to create novel molecular architectures that may exhibit synergistic or unique biological activities. ekb.eg

A common approach is to utilize the nucleophilicity of the 2-amino group and the ring nitrogen in condensation reactions. For instance, multicomponent reactions between 2-aminothiazole, aromatic aldehydes, and active methylene (B1212753) compounds can yield fused thiazolo[3,2-a]pyrimidine derivatives. sciforum.net In this reaction, the 2-amino group and the endocyclic ring nitrogen act as the two nucleophilic centers required to build the fused pyrimidine (B1678525) ring.

Another prominent strategy is the synthesis of thiazolyl-pyrazoline hybrids. acs.org This can be achieved by first preparing a thiazole-containing chalcone (B49325) (an α,β-unsaturated ketone), which is then reacted with a hydrazine (B178648) derivative to cyclize and form the pyrazoline ring, linking the two heterocyclic moieties. researchgate.net These methods highlight the utility of the 2-aminothiazoline core as a versatile platform for constructing diverse and complex heterocyclic systems. ekb.eg

Structure Property Relationships and Isomerism in 2 Dicyclopropylmethylamino Thiazoline

Correlating Structural Features with Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be complex. The dicyclopropylmethyl group would exhibit a series of overlapping multiplets in the upfield region (approximately 0.2-1.2 ppm) corresponding to the non-equivalent cyclopropyl (B3062369) protons and the methine proton. The methine proton, being adjacent to the nitrogen, would likely appear as a multiplet around 2.5-3.5 ppm. The thiazoline (B8809763) ring protons would present as two multiplets, typically in the range of 3.2-4.2 ppm for the methylene (B1212753) group adjacent to the sulfur (C5-H₂) and 2.8-3.8 ppm for the methylene group adjacent to the nitrogen (C4-H₂). The NH proton would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the dicyclopropylmethyl and thiazoline moieties. The cyclopropyl carbons are expected to resonate at high field (approximately 5-20 ppm for the CH₂ groups and 15-30 ppm for the CH group). The methine carbon of the dicyclopropylmethyl group would appear further downfield. The thiazoline ring carbons would have characteristic shifts, with the C=N carbon (C2) being the most deshielded (around 160-170 ppm). The methylene carbons, C4 and C5, would appear in the aliphatic region of the spectrum.

A study on novel dicyclopropyl-thiazole compounds provides insight into the expected chemical shifts for the dicyclopropylmethyl group. For instance, in 2-(2-(dicyclopropylmethylene)hydrazinyl)-4-p-tolylthiazole, the cyclopropyl CH₂ groups appear at 6.57 and 7.45 ppm, while the methine CHs are observed at 11.32 and 12.34 ppm in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-(dicyclopropylmethylamino)thiazoline would be characterized by several key absorption bands. A prominent feature would be the C=N stretching vibration of the thiazoline ring, expected in the region of 1600-1650 cm⁻¹. The N-H stretching vibration of the secondary amine would likely appear as a medium to weak band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and thiazoline methylene groups would be observed in the 2850-3000 cm⁻¹ region. Additionally, characteristic C-N and C-S stretching vibrations would be present in the fingerprint region. In related 2-aminobenzothiazole (B30445) derivatives, the C=N stretching of aromatic rings is observed around 1536 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum of 2-(dicyclopropylmethylamino)thiazoline would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting fragments. A characteristic fragmentation pathway for 2-aminothiazolines involves the cleavage of the exocyclic C-N bond. For 2-(dicyclopropylmethylamino)thiazoline, this would lead to the formation of a dicyclopropylmethyl radical and a 2-aminothiazoline cation. Further fragmentation of the thiazoline ring could also occur. A study on a similar compound, 2-dicyclopropylmethylamino-2-oxazoline, utilized the molecular ion for quantification, indicating its stability under certain ionization conditions. Aliphatic amines characteristically undergo α-cleavage, which in this case would involve the bond between the methine carbon and the nitrogen, leading to a resonance-stabilized iminium cation.

| Spectroscopic Technique | Predicted Key Features for 2-(Dicyclopropylmethylamino)thiazoline |

| ¹H NMR | Multiplets for cyclopropyl protons (0.2-1.2 ppm), Multiplet for methine proton (2.5-3.5 ppm), Multiplets for thiazoline CH₂ protons (2.8-4.2 ppm), Broad singlet for NH proton |

| ¹³C NMR | Cyclopropyl carbons (5-30 ppm), C=N carbon (160-170 ppm), Thiazoline CH₂ carbons in the aliphatic region |

| IR Spectroscopy | C=N stretch (1600-1650 cm⁻¹), N-H stretch (3300-3500 cm⁻¹), C-H stretch (2850-3000 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak, Fragmentation via cleavage of the exocyclic C-N bond and α-cleavage |

Influence of Molecular Architecture on Electronic and Steric Properties

The electronic and steric properties of 2-(dicyclopropylmethylamino)thiazoline are largely dictated by the interplay between the electron-donating dicyclopropylmethylamino group and the thiazoline ring.

Electronic Properties:

The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the π-system of the thiazoline ring. This makes the dicyclopropylmethylamino group a strong electron-donating group (EDG). This electron donation increases the electron density on the thiazoline ring, particularly at the endocyclic nitrogen and the C4 and C5 positions. The thiazole (B1198619) ring itself is considered an electron-withdrawing heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. The interaction between the electron-donating amino group and the electron-withdrawing imine functionality within the thiazoline ring creates a "push-pull" system, which can lead to interesting electronic properties.

The dicyclopropylmethyl group itself, while primarily aliphatic, can exhibit some unusual electronic effects due to the high p-character of the C-C bonds in the cyclopropyl rings. This can lead to a degree of conjugation with adjacent π-systems, although this effect is likely to be modest in this saturated system. The primary electronic influence will be the inductive and resonance effects of the amino group.

Steric Properties:

The dicyclopropylmethyl group is a sterically demanding substituent. The two cyclopropyl rings attached to a central methine carbon create significant bulk around the exocyclic nitrogen atom. This steric hindrance can have several consequences:

Conformational Restriction: The bulk of the dicyclopropylmethyl group can restrict rotation around the exocyclic C-N bond, potentially leading to preferred conformations.

Shielding of the Amino Group: The steric bulk can hinder the approach of reagents to the amino nitrogen and the adjacent thiazoline ring, influencing the compound's reactivity.

Influence on Intermolecular Interactions: The shape and size of the dicyclopropylmethyl group will play a significant role in how the molecule packs in the solid state and interacts with other molecules in solution.

Quantitative measures of steric bulk, such as Taft's steric parameter (Es) and Verloop's steric parameters, would likely show a large negative value for the dicyclopropylmethyl group, indicating significant steric hindrance.

| Property | Influence of Dicyclopropylmethylamino Group | Influence of Thiazoline Ring |

| Electronic | Strong electron-donating group (EDG) via the amino nitrogen. | Electron-withdrawing imine (C=N) group. |

| Steric | High steric bulk due to the two cyclopropyl rings. | Relatively planar five-membered ring. |

Stereochemical Investigations: Enantiomerism, Diastereomerism, and Conformational Isomerism

The stereochemistry of 2-(dicyclopropylmethylamino)thiazoline is multifaceted, encompassing the potential for enantiomerism, diastereomerism (in substituted analogs), and conformational isomerism.

Enantiomerism:

The methine carbon of the dicyclopropylmethyl group is a stereocenter, as it is attached to four different groups: a hydrogen atom, two cyclopropyl groups, and the amino-thiazoline moiety. Consequently, 2-(dicyclopropylmethylamino)thiazoline is a chiral molecule and can exist as a pair of enantiomers, (R)-2-(dicyclopropylmethylamino)thiazoline and (S)-2-(dicyclopropylmethylamino)thiazoline. These enantiomers are non-superimposable mirror images of each other and would rotate plane-polarized light in equal but opposite directions. The synthesis of this compound from achiral starting materials would result in a racemic mixture (a 50:50 mixture of the two enantiomers). The separation of these enantiomers would require chiral resolution techniques.

Diastereomerism:

If the thiazoline ring were to be substituted with another chiral center, the resulting molecule would exhibit diastereomerism. For example, if a substituent were introduced at the C4 or C5 position of the thiazoline ring, creating another stereocenter, a pair of diastereomers would be possible for each enantiomer of the dicyclopropylmethylamino group. Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

Conformational Isomerism:

Conformational isomerism in 2-(dicyclopropylmethylamino)thiazoline arises from rotation around single bonds and the puckering of the thiazoline ring.

Thiazoline Ring Conformation: The five-membered thiazoline ring is not planar and can adopt various envelope and twist conformations. The presence of the bulky dicyclopropylmethylamino group at the 2-position could influence the preferred conformation of the ring to minimize steric strain. Computational studies on thiazoline-containing peptides have shown that the thiazoline ring significantly reduces the flexibility of the molecule, leading to a limited number of low-energy conformers. A rigid six-bond motif has been identified in some thiazoline-containing structures.

Rotation around the Exocyclic C-N Bond: Rotation around the bond connecting the dicyclopropylmethyl group to the amino nitrogen can lead to different rotamers. The steric bulk of the dicyclopropylmethyl group is likely to create a significant energy barrier to this rotation, resulting in one or two preferred conformations.

Cyclopropyl Group Conformations: While the cyclopropyl rings themselves are rigid, their orientation relative to the rest of the molecule can vary.

Exploration of Non-linear Optical Properties in Related Thiazoline Systems

Thiazoline derivatives have emerged as interesting candidates for non-linear optical (NLO) materials. These materials have applications in technologies such as optical data storage, optical switching, and telecommunications. The NLO response of a molecule is related to its ability to interact with an intense electromagnetic field, leading to a change in the frequency, phase, or amplitude of the light.

A key requirement for a molecule to exhibit second-order NLO properties is a non-centrosymmetric structure with a significant difference in electron density between different parts of the molecule. This is often achieved in "push-pull" systems, where an electron-donating group (donor) is connected to an electron-accepting group (acceptor) through a π-conjugated system.

In 2-(dicyclopropylmethylamino)thiazoline, the dicyclopropylmethylamino group acts as a potent electron donor, while the imine (C=N) functionality within the thiazoline ring acts as an electron acceptor. This intramolecular charge transfer character suggests that this molecule could possess NLO properties.

Advanced Analytical Techniques in the Study of 2-(Dicyclopropylmethylamino)thiazoline

The rigorous characterization of novel chemical entities is fundamental to modern chemical research. For compounds such as 2-(Dicyclopropylmethylamino)thiazoline, a multifaceted analytical approach is essential to confirm its identity, ascertain its purity, and understand its physicochemical properties. Advanced analytical techniques, including hyphenated chromatography and vibrational spectroscopy, provide the necessary tools for a comprehensive evaluation of this and related thiazoline derivatives.

Intellectual Property Landscape and Academic Contributions

Analysis of Patent Literature Pertaining to 2-(Alkylamino)thiazoline and its Synthetic Methods

The patent landscape for 2-aminothiazole (B372263) and 2-aminothiazoline derivatives is active, with numerous patents claiming these scaffolds for a variety of therapeutic applications. While a direct patent for "2-(Dicyclopropylmethylamino)thiazoline" has not been identified, several patents describe general synthetic routes that could potentially be adapted for its production. These patents often claim a broad genus of compounds, which may encompass the specific molecule of interest.

Key trends in the patent literature include the protection of novel 2-aminothiazole derivatives as active pharmaceutical ingredients, methods for their preparation, and their use in treating a range of diseases. For instance, European Patent EP2682390A1 describes the synthesis of 2-aminothiazole derivatives and their use as nerve cell protecting agents. google.com The synthetic methodology involves the reaction of a substituted thiourea (B124793) with a halogenated ketone or aldehyde. google.com This general approach is a cornerstone of thiazole (B1198619) and thiazoline (B8809763) synthesis.

Another relevant example is U.S. Patent US5130441A, which details a method for producing amino-2-imidazoline derivatives. google.com While the core heterocycle is different, the underlying principles of reacting an amine with a suitable precursor to form the final substituted amino-heterocycle share common ground with potential synthetic routes to 2-(Dicyclopropylmethylamino)thiazoline. google.com

The following table summarizes representative patents for 2-amino-heterocyclic compounds, highlighting the general synthetic strategies that could be applicable to the synthesis of 2-(Dicyclopropylmethylamino)thiazoline.

| Patent Number | Title | General Synthetic Approach | Potential Applicability to 2-(Dicyclopropylmethylamino)thiazoline |

| EP2682390A1 | 2-aminothiazole derivative, preparation method, and use | Reaction of a substituted thiourea with a halogenated ketone or aldehyde. google.com | The core 2-aminothiazoline scaffold could be formed using this method, with subsequent or concurrent introduction of the dicyclopropylmethyl group. |

| US5130441A | Method for producing amino-2-imidazoline derivatives | Coupling of an amine with an imidazoline (B1206853) sulfonic acid. google.com | Demonstrates a method for attaching an amino substituent to a heterocyclic ring, a key step in the potential synthesis. |

| EP0482607A1 | Process of producing 2-aminothiazole | Reaction of monochloroacetaldehyde with thiourea in an organic solvent. epo.org | A fundamental process for creating the 2-aminothiazole core, which is a precursor to 2-aminothiazolines. |

Academic Contributions to Patent Innovations in Thiazoline Chemistry

The patenting of novel thiazoline derivatives is built upon a foundation of academic research that has established versatile and efficient synthetic methods for constructing the thiazoline ring. Academic contributions have been instrumental in developing the fundamental reactions that are now widely used in industrial settings to prepare these heterocyclic compounds.

A significant body of academic work has focused on the synthesis of thiazolines and their derivatives, driven by their presence in numerous biologically active natural products. nih.gov These natural products have served as inspiration for the design and synthesis of new therapeutic agents. nih.gov

Key academic contributions that have likely influenced the patent landscape include:

The Hantzsch Thiazole Synthesis and its Modifications: This classic method, involving the reaction of an α-haloketone with a thioamide, has been extensively studied and optimized in academic laboratories. sciencescholar.us This fundamental reaction forms the basis for many patented synthetic routes to 2-aminothiazole and thiazoline derivatives.

Development of Novel Cyclization Strategies: Academic researchers have explored various methods for the cyclization of precursors to form the thiazoline ring. A 2024 review highlights recent advances in thiazoline synthesis, showcasing a variety of synthetic approaches that offer improvements in yield, substrate scope, and reaction conditions. nih.gov These academic innovations provide a toolbox of reactions that can be leveraged in the synthesis of proprietary compounds.

Asymmetric Synthesis of Chiral Thiazolines: Significant academic effort has been directed towards the development of stereoselective methods for the synthesis of chiral thiazolines. rsc.org Chiral thiazolines are important building blocks in asymmetric catalysis and are often found in complex natural products. rsc.org While not directly applicable to the achiral "2-(Dicyclopropylmethylamino)thiazoline," this area of research demonstrates the depth of academic expertise in controlling the stereochemistry of thiazoline synthesis, a crucial aspect for many pharmaceutical applications.

Future Research Directions in the Chemical Science of 2 Dicyclopropylmethylamino Thiazoline

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. bohrium.comosi.lvmdpi.com Future research on 2-(Dicyclopropylmethylamino)thiazoline should prioritize the development of novel synthetic pathways that adhere to the principles of green chemistry.

Traditional syntheses of thiazolines often rely on methods like the Hantzsch synthesis, which may involve harsh conditions or hazardous reagents. bepls.comresearchgate.net Green synthetic strategies offer alternatives that minimize waste, reduce energy consumption, and utilize safer materials. bohrium.comosi.lv Promising avenues for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for heterocyclic compounds. bepls.com

Ultrasonic-Mediated Synthesis: The use of ultrasonic irradiation offers an energy-efficient method to promote reactions. bepls.com

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ionic liquids, or recyclable solvents such as hexafluoroisopropanol (HFIP) can significantly reduce environmental impact. nih.govnih.govmdpi.com

Catalyst-Free and Multi-component Reactions: Designing one-pot syntheses that proceed without a catalyst or combine multiple steps into a single, efficient process can enhance sustainability and reduce purification efforts. bepls.com

By systematically investigating these greener approaches, chemists can develop scalable, cost-effective, and environmentally responsible methods for producing 2-(Dicyclopropylmethylamino)thiazoline and its derivatives.

| Green Synthesis Technique | Potential Advantages for Thiazoline (B8809763) Synthesis |

| Microwave Irradiation | Reduced reaction times, increased yields, enhanced reaction rates. bepls.com |

| Ultrasonic Irradiation | Energy efficiency, improved mass transfer, potential for milder reaction conditions. bepls.com |

| Green Solvents (e.g., Water, HFIP) | Reduced toxicity and environmental impact, potential for recyclability. nih.govnih.govmdpi.com |

| Multi-component Reactions | Increased atom economy, simplified procedures, reduced waste generation. bepls.com |

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Future research should focus on employing advanced, in-situ spectroscopic techniques to monitor the synthesis of 2-(Dicyclopropylmethylamino)thiazoline in real-time. youtube.comrsc.org

Techniques such as in-situ Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and mass spectrometry allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction. youtube.combohrium.comkit.edunih.gov This data provides invaluable insights into the reaction's kinetic profile and can help identify transient intermediates and rate-determining steps. youtube.combohrium.com

The benefits of applying these methods include:

Process Optimization: Real-time data enables the fine-tuning of reaction parameters (temperature, pressure, catalyst loading) to maximize yield and minimize impurities.

Mechanistic Elucidation: Identifying reaction intermediates and understanding their behavior is key to unraveling complex reaction mechanisms. youtube.com

Enhanced Safety and Control: Continuous monitoring allows for better control over the reaction, preventing runaway reactions and ensuring process safety.

By integrating these advanced spectroscopic tools, researchers can move beyond traditional endpoint analysis and gain a dynamic understanding of the chemical transformations involved in synthesizing and modifying the 2-(Dicyclopropylmethylamino)thiazoline scaffold. rsc.org

High-Throughput Computational Screening for Novel Material Applications (e.g., optoelectronics, catalysts)

The unique electronic properties of the thiazole (B1198619) ring suggest that its derivatives could be valuable in material science. nih.govresearchgate.netrsc.org High-throughput computational screening (HTCS) presents a powerful, resource-efficient strategy to predict the potential of 2-(Dicyclopropylmethylamino)thiazoline and a vast library of its virtual derivatives for applications in fields like optoelectronics and catalysis. acs.orgnih.govnih.govadvancedsciencenews.com

HTCS employs computational methods, ranging from semiempirical calculations to density functional theory (DFT), to rapidly evaluate the properties of thousands of candidate molecules. acs.orgnih.govnih.govnih.gov This in silico approach can significantly accelerate the discovery of new materials by identifying the most promising candidates for subsequent experimental synthesis and testing. advancedsciencenews.com

Key areas for computational screening include:

Optoelectronic Properties: Calculations can predict properties like HOMO-LUMO gaps, absorption spectra, and charge transport characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netacs.orgnih.gov The thiazolo[5,4-d]thiazole (TzTz) core, a related structure, has already shown promise as an effective semiconductor. researchgate.net

Catalytic Activity: The nitrogen and sulfur atoms in the thiazoline ring can act as coordination sites for metal ions. nih.gov Computational docking studies can simulate the interaction of modified 2-(Dicyclopropylmethylamino)thiazoline scaffolds with metal centers, predicting their potential as ligands in asymmetric catalysis or as organocatalysts themselves. researchgate.net

| Application Area | Key Properties for Computational Screening | Potential of Thiazoline Derivatives |

| Optoelectronics | HOMO/LUMO energy levels, band gap, charge mobility, absorption/emission spectra. acs.orgnih.gov | The electron-deficient nature of the thiazole ring makes it a promising component in donor-acceptor systems for organic electronics. researchgate.netrsc.org |

| Catalysis | Metal-ligand binding energies, coordination geometry, electronic structure of catalytic sites. | The heteroatoms provide coordination sites for transition metals, making thiazolines valuable as ligands in catalysis. nih.gov |

Design of Next-Generation Thiazoline Scaffolds with Tunable Chemical and Material Properties

Building upon the insights gained from computational screening, the next logical step is the rational design and synthesis of novel thiazoline scaffolds with precisely tuned properties. The 2-(Dicyclopropylmethylamino)thiazoline structure serves as an excellent starting point for systematic modification.

The chemical and material properties of thiazoline derivatives can be finely controlled by altering the substituents on the core ring structure. researchgate.netmdpi.com Future research should explore a modular synthetic approach to create a library of analogues where the dicyclopropylmethyl group is retained, but other positions on the thiazoline ring are functionalized with various electron-donating or electron-withdrawing groups.

This strategy will allow for the systematic investigation of structure-property relationships. For example, attaching conjugated moieties could enhance the optoelectronic properties, while introducing chiral auxiliaries could lead to new ligands for asymmetric catalysis. nih.gov The goal is to create a toolkit of "plug-and-play" thiazoline building blocks, enabling the development of next-generation materials tailored for specific, high-value applications. mdpi.com This approach of creating defined molecular scaffolds allows for immense diversification and the creation of multifunctional molecules. mdpi.com

Q & A

What are the established synthetic methodologies for 2-(dicyclopropylmethylamino) thiazoline, and how do reaction conditions influence yield and purity?

Basic Research Question